N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This core is synthesized through a series of condensation reactions involving appropriate starting materials such as 4-ethoxybenzaldehyde, thiourea, and methyl acetoacetate. The final step involves the coupling of the thiazolopyrimidine intermediate with 2-chloro-4-methylaniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to form alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating various cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is unique due to its thiazolopyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S3/c1-4-31-15-8-6-14(7-9-15)28-20-19(34-23(28)32)21(30)27(3)22(26-20)33-12-18(29)25-17-10-5-13(2)11-16(17)24/h5-11H,4,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNRCSCILGKBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)C)Cl)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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